molecular formula C11H12ClNO3 B1344695 2-Chloro-5-morpholin-4-yl-benzoic acid CAS No. 869949-38-2

2-Chloro-5-morpholin-4-yl-benzoic acid

Cat. No. B1344695
M. Wt: 241.67 g/mol
InChI Key: FISJSUZGOVGUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic route for this compound involves chlorination of the corresponding benzoic acid derivative, followed by morpholine substitution. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Scientific Research Applications

GABA(B) Receptor Antagonists

Morpholin-2-yl-phosphinic acids, closely related to 2-Chloro-5-morpholin-4-yl-benzoic acid, have been evaluated for their pharmacological properties on GABA(B) receptors. These compounds are found to be potent antagonists in rat brain studies, indicating their potential utility in neuroscience research and drug development (Ong et al., 1998).

Anti-nociceptive and Anti-inflammatory Activities

Derivatives of 2-benzothiazolone-3-yl and 2-benzoxazolone-3-yl acetic acids, which are structurally similar to 2-Chloro-5-morpholin-4-yl-benzoic acid, have been tested for anti-nociceptive and anti-inflammatory activities. Some of these compounds have shown promising results, suggesting potential applications in pain management and inflammation studies (Doğruer et al., 1998).

Corrosion Inhibition

New benzimidazole derivatives based on 8-hydroxyquinoline, similar to 2-Chloro-5-morpholin-4-yl-benzoic acid, have been synthesized and characterized for their anticorrosive activity. These compounds demonstrate effective corrosion inhibition for mild steel in HCl solution, presenting applications in materials science and engineering (Rbaa et al., 2020).

Safety And Hazards

  • Hazards : Irritant to skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information .

properties

IUPAC Name

2-chloro-5-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJSUZGOVGUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-morpholin-4-yl-benzoic acid

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